molecular formula C6H7ClN2S B068859 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride CAS No. 172349-10-9

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Cat. No.: B068859
CAS No.: 172349-10-9
M. Wt: 174.65 g/mol
InChI Key: ORXSASOZUVSWPV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C6H6N2S·HCl and a molecular weight of 174.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of an aminomethyl group and a carbonitrile group attached to the thiophene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiophene-2-carbonitrile+Formaldehyde+Ammonia5-(Aminomethyl)thiophene-2-carbonitrile\text{Thiophene-2-carbonitrile} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{5-(Aminomethyl)thiophene-2-carbonitrile} Thiophene-2-carbonitrile+Formaldehyde+Ammonia→5-(Aminomethyl)thiophene-2-carbonitrile

The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of bioactive compounds and pharmaceuticals .

Medicine: It is investigated for its role in modulating biological pathways and its therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 5-(Aminomethyl)thiophene-2-carbonitrile
  • Thiophene-2-carbonitrile
  • 5-(Methylthio)thiophene-2-carbonitrile

Comparison: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is unique due to the presence of both an aminomethyl group and a carbonitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the aminomethyl group enhances its ability to form hydrogen bonds, while the carbonitrile group provides a site for nucleophilic addition reactions .

Properties

IUPAC Name

5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSASOZUVSWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619088
Record name 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172349-10-9
Record name 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172349-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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